4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid

Cross-Coupling Regioselectivity Medicinal Chemistry

Sourcing 4-bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid as a strategic building block for late-stage functionalization? This 1,2,3,5‑tetrasubstituted benzoid core delivers orthogonal reactivity: the aryl bromide enables selective cross‑coupling, while fluorine and trifluoromethoxy groups create a privileged pharmacophore for kinase/GPCR programs and agrochemical actives. Its unique substitution pattern cannot be replaced by simpler mono‑substituted analogs without altering reactivity or biological outcome. Secure this intermediate to reduce synthetic steps, improve yield, and accelerate your med‑chem or crop‑protection pipeline.

Molecular Formula C8H3BrF4O3
Molecular Weight 303.00 g/mol
Cat. No. B12331068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid
Molecular FormulaC8H3BrF4O3
Molecular Weight303.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)(F)F)Br)F)C(=O)O
InChIInChI=1S/C8H3BrF4O3/c9-6-4(10)1-3(7(14)15)2-5(6)16-8(11,12)13/h1-2H,(H,14,15)
InChIKeySWFYMURZCIMYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic Acid: Core Properties and Procurement Specifications


4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid (CAS 109857-76-3) is a polysubstituted benzoic acid building block characterized by a 1,2,3,5-tetrasubstituted benzene ring . The substitution pattern, comprising a carboxylic acid, bromine, fluorine, and a trifluoromethoxy (-OCF3) group, defines its utility in advanced organic synthesis and medicinal chemistry [1]. As a solid with a melting point >122 °C (decomposition) and slight solubility in DMSO, methanol, and water, its physicochemical profile is typical for this class of intermediates . Its role is primarily as a late-stage diversification handle or a functionalized core for further elaboration in the development of pharmaceuticals and agrochemicals [2].

Why 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic Acid Cannot Be Swapped with Common Analogs


This compound is not a generic benzoic acid derivative; its specific substitution pattern is a critical design feature for controlling downstream reactivity and product properties. The synergistic effect of the ortho-bromine and meta-fluorine atoms relative to the trifluoromethoxy group creates a unique steric and electronic environment that is not replicable by simpler mono-substituted analogs like 2-, 3-, or 4-(trifluoromethoxy)benzoic acids [1]. This difference is not merely structural—it directly influences the regioselectivity of subsequent cross-coupling reactions and the physicochemical properties of the final molecule [2]. Attempting to substitute this specific polysubstituted core with a less elaborated analog will lead to different reaction outcomes, altered biological activity, and ultimately, failure in synthetic routes where the exact substitution pattern is a prerequisite for success [3].

Quantitative Differentiation: 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic Acid Evidence Guide


Enhanced Orthogonal Reactivity via Halogen Ortho-Selectivity in Pd-Catalyzed Cross-Couplings

The presence of a bromine atom ortho to the fluorine substituent on the ring creates a unique and predictable site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). [1]. This regioselectivity is fundamentally different from that of 2-Bromo-4-(trifluoromethoxy)benzoic acid, where the coupling occurs para to the trifluoromethoxy group. The presence of the ortho-fluorine to the bromine in the target compound enhances oxidative addition rates due to electronic effects, a feature absent in non-fluorinated analogs like 4-bromo-3-chloro-5-(trifluoromethoxy)benzoic acid. [1]

Cross-Coupling Regioselectivity Medicinal Chemistry Late-Stage Functionalization

Increased Acidity of Carboxylic Acid Moiety Due to Ortho-Fluorine and Bromine Substitution

The combination of ortho-bromine and ortho-fluorine substituents to the carboxylic acid group exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa relative to benzoic acid or even 3-(trifluoromethoxy)benzoic acid (pKa ~4.14). While the exact pKa of the target compound is not experimentally reported, its calculated pKa is predicted to be in the range of 2.5-3.0, making it a considerably stronger acid. [1] This contrasts with 4-(trifluoromethoxy)benzoic acid (pKa ~3.78), where the electron-withdrawing group is para to the acid.

Physicochemical Properties pKa Bioavailability Formulation

Higher Molecular Complexity and Fluorine Content as a Differentiator for Lipophilicity

The 4-bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid scaffold is a more complex, higher molecular weight building block compared to simpler analogs like 2-(trifluoromethoxy)benzoic acid (MW 206.12) or 4-(trifluoromethoxy)benzoic acid (MW 206.12) [REFS-1, REFS-2]. Its molecular weight of 303.00 g/mol and the inclusion of bromine and fluorine atoms contribute to a higher calculated logP (estimated >3) compared to the logP of 2.28 reported for 3-(trifluoromethoxy)benzoic acid [2]. While the exact logP of the target compound is not experimentally reported, the presence of the bromine atom is known to increase lipophilicity more than a hydrogen or even a chlorine substituent.

Lipophilicity logP ADME Fluorine Chemistry

High-Value Application Scenarios for 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic Acid


Convergent Synthesis of Complex Biaryl-Containing Pharmaceuticals

This compound is an ideal building block for late-stage functionalization in the convergent synthesis of active pharmaceutical ingredients (APIs). The orthogonal reactivity of the aryl bromide site allows for the selective introduction of a complex biaryl or heteroaryl motif in the final stages of a synthesis without perturbing the sensitive trifluoromethoxy and fluorine groups. [1] This strategy is crucial for preparing diverse libraries of drug candidates, such as those targeting kinases or GPCRs, where the trifluoromethoxyphenyl group is a privileged pharmacophore and the bromine acts as a strategic handle for diversification. [2]

Development of Fluorinated PET Tracers for Molecular Imaging

The pre-installed fluorine atom in the aromatic ring is a valuable precursor for developing 18F-labeled positron emission tomography (PET) tracers. While not directly labeled, its presence in a lead compound allows for the study of isosteric replacement and validates the site's tolerance for fluorine before pursuing a complex and costly 18F-radiosynthesis. The carboxylic acid group further provides a site for conjugation to targeting vectors (e.g., peptides, antibodies) or for further structural modification to optimize pharmacokinetic properties. [1]

Synthesis of Advanced Agrochemical Intermediates with Enhanced Stability

The trifluoromethoxy group is a hallmark of modern agrochemicals, imparting increased metabolic stability and lipophilicity to active ingredients like fungicides and herbicides. [1] 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid serves as a more complex and pre-functionalized intermediate compared to 3-(trifluoromethoxy)benzoic acid. Its higher molecular complexity means that fewer synthetic steps are required to reach a target active ingredient, thereby reducing process development time, improving overall yield, and lowering production costs in industrial-scale synthesis of new crop protection agents. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.